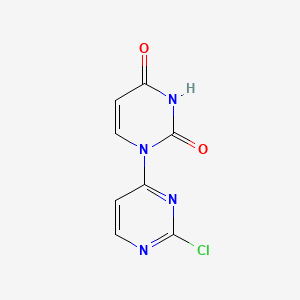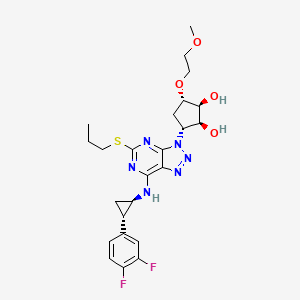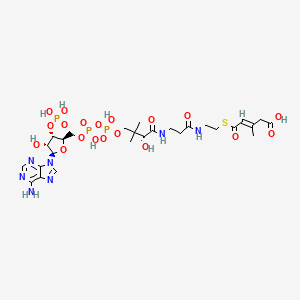
3-Methylglutaconyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylglutaconyl-CoA is synthesized through the carboxylation of 3-methylcrotonyl-CoA. This reaction is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor. The reaction conditions typically involve the presence of bicarbonate as the donor of the carboxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the enzymatic pathway described above. Large-scale production would likely involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-Methylglutaconyl-CoA undergoes several types of reactions, including:
Hydration: Catalyzed by this compound hydratase, converting it to 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Catalyzed by this compound decarboxylase, producing 3,3-dimethylacrylyl-CoA.
Common Reagents and Conditions:
Hydration: Requires the enzyme this compound hydratase and water.
Decarboxylation: Requires the enzyme this compound decarboxylase.
Major Products:
Hydration: Produces 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Produces 3,3-dimethylacrylyl-CoA.
科学的研究の応用
3-Methylglutaconyl-CoA has several scientific research applications, including:
作用機序
3-Methylglutaconyl-CoA exerts its effects primarily through its role in the leucine catabolism pathway. The compound is converted to 3-hydroxy-3-methylglutaryl-CoA by the enzyme this compound hydratase. This conversion is crucial for the subsequent production of cholesterol and other essential biomolecules . Additionally, this compound can undergo decarboxylation to produce 3,3-dimethylacrylyl-CoA, which is involved in the biosynthesis of isovaleryl-coenzyme A .
類似化合物との比較
3-Hydroxy-3-methylglutaryl-CoA: A direct product of 3-methylglutaconyl-CoA hydration, involved in cholesterol synthesis.
3-Methylcrotonyl-CoA: A precursor in the leucine catabolism pathway, converted to this compound by carboxylation.
3-Methylglutaconic Acid: A related compound that accumulates in metabolic disorders such as 3-methylglutaconic aciduria.
Uniqueness: this compound is unique due to its dual role in both the leucine catabolism pathway and the biosynthesis of essential biomolecules like cholesterol. Its involvement in multiple metabolic pathways highlights its importance in cellular energy production and overall metabolic health .
特性
分子式 |
C27H42N7O19P3S |
|---|---|
分子量 |
893.6 g/mol |
IUPAC名 |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-9+/t15-,20-,21-,22+,26-/m1/s1 |
InChIキー |
GXKSHRDAHFLWPN-RKYLSHMCSA-N |
異性体SMILES |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O |
正規SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


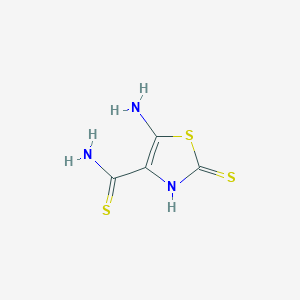
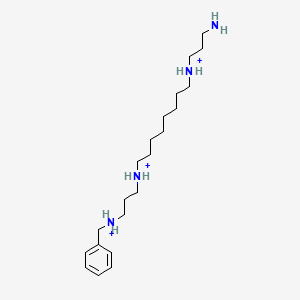
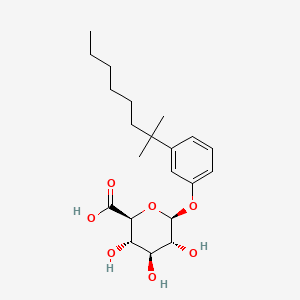
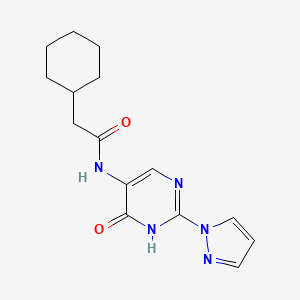
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
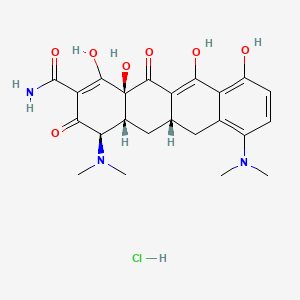
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)


